2,5-二溴-3-硝基噻吩

描述

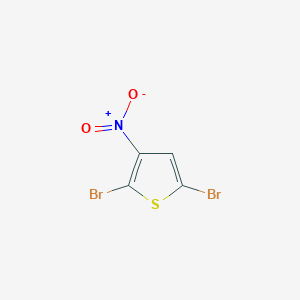

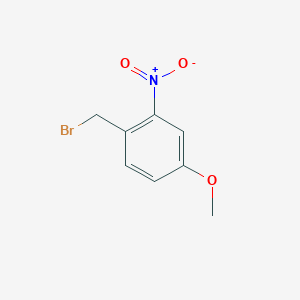

“2,5-Dibromo-3-nitrothiophene” is a chemical compound with the molecular formula C4HBr2NO2S . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular weight of “2,5-Dibromo-3-nitrothiophene” is 286.93 Da . The molecule consists of a thiophene ring substituted with bromine atoms at the 2 and 5 positions and a nitro group at the 3 position .Chemical Reactions Analysis

“2,5-Dibromo-3-nitrothiophene” can participate in various chemical reactions. For instance, it can be used in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .Physical And Chemical Properties Analysis

“2,5-Dibromo-3-nitrothiophene” has a density of 2.330, a melting point of 60-61 ºC, and a boiling point of 272 ºC .科学研究应用

2,5-二溴-3-硝基噻吩应用的全面分析

2,5-二溴-3-硝基噻吩是一种用途广泛的化学化合物,在科学研究中具有多种应用。以下是其在各个领域独特应用的详细分析。

低带隙聚合物体系的合成: 2,5-二溴-3-硝基噻吩是合成低带隙聚合物体系的重要前体。 这些聚合物对于开发有机半导体至关重要,有机半导体在太阳能电池和电子器件中具有应用 。溴官能团通常充当阻断基团,以促进噻吩环上特定位置的硝化反应,这是聚合物合成过程中的关键步骤。

结构表征和晶体学: 该化合物易于结晶的能力使其成为 X 射线晶体学研究的宝贵工具。 这使得研究人员能够了解分子结构和由于卤素键相互作用而形成的固态组装体,这对于设计具有所需性能的材料至关重要 .

钯催化交叉偶联反应: 在有机化学中,2,5-二溴-3-硝基噻吩用于钯催化的 Stille 偶联反应。 这种应用对于创建共轭噻吩寡聚体或共寡聚体非常重要,这些寡聚体是更复杂有机电子材料的构建模块 .

药理学研究: 已经合成了 2,5-二溴-3-硝基噻吩的衍生物并研究了其药理学特性。 这些衍生物在生物膜抑制、溶血试验和抗血栓形成活性方面显示出潜力,表明该化合物在药物化学中的相关性 .

发色团的开发: 该化合物参与了寡聚噻吩前体的合成,这些前体用于生成发色团。 发色团是能够吸收光的分子,因此在染料敏化太阳能电池和发光二极管 (LED) 中很有用 .

硝化方案: 2,5-二溴-3-硝基噻吩在开发新的硝化方案中也具有重要意义。 这些方案提高了二硝化噻吩的效率,这是合成各种卤代化合物的关键步骤 .

电子效应对材料性能的影响: 已经研究了不同取代基对与 2,5-二溴-3-硝基噻吩进行交叉偶联反应所用的芳基硼酸的电子效应。 这些效应对于调节合成材料的性能至关重要,影响其导电性、稳定性和对各种应用的适用性 .

固态组装体中的卤素键: 由 2,5-二溴-3-硝基噻吩衍生的化合物的结构表现出有趣的固态组装体,这是由于卤素键相互作用。 了解这些相互作用对于设计具有特定机械和电子性能的新材料非常重要 .

安全和危害

作用机制

Target of Action

The primary targets of 2,5-Dibromo-3-nitrothiophene are the thiophene units. This compound is a fully substituted thiophene unit with two electron-withdrawing nitro groups at the 3,4-positions and two bromo functional groups at the 2,5-positions .

Mode of Action

2,5-Dibromo-3-nitrothiophene interacts with its targets through a process of reduction and coupling. The nitro groups can be reduced to amino groups to further form thienopyrazines and thieno[3,4-b]thiadiazole . The bromo groups provide the functionality for carbon-carbon formation reactions, such as Stille or Suzuki couplings .

Biochemical Pathways

The biochemical pathways affected by 2,5-Dibromo-3-nitrothiophene involve the synthesis of electron-deficient thieno[3,4-b]thiadiazoles or thienopyrazines . These pathways are crucial in applications of organic solar cells and photodetectors .

Pharmacokinetics

Its impact on bioavailability is significant, as it is used in the synthesis of other compounds .

Result of Action

The molecular and cellular effects of 2,5-Dibromo-3-nitrothiophene’s action result in the formation of new compounds. For example, a 2,3-diphenylthieno[3,4-b]pyrazine-based small molecule containing tetrakis-triphenyl amino donors could be synthesized from 2,5-Dibromo-3-nitrothiophene .

生化分析

Biochemical Properties

It is known that this compound can be used in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers . The corresponding amine(s) can be obtained by subsequent reduction .

Molecular Mechanism

It is known that this compound can participate in Pd catalyzed Stille coupling reactions

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 2,5-Dibromo-3-nitrothiophene in laboratory settings . Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 2,5-Dibromo-3-nitrothiophene at different dosages in animal models have not been extensively studied

Metabolic Pathways

The metabolic pathways involving 2,5-Dibromo-3-nitrothiophene are not well-characterized . Future studies should aim to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels.

属性

IUPAC Name |

2,5-dibromo-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2S/c5-3-1-2(7(8)9)4(6)10-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJLCFYMHSSKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406966 | |

| Record name | 2,5-dibromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-51-2 | |

| Record name | 2,5-dibromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)

![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)

![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)